FR 76830
Overview
Description
FR-76830 is a synthesized bradycardiac agent developed by Fujisawa Pharmaceutical Co., Ltd. It is primarily used in scientific research for its cardioprotective properties during ischemia and reperfusion . The compound has a molecular formula of C25H26N4O4 and a molecular weight of 446.5 .
Preparation Methods
FR-76830 is synthesized through organic synthesis. The synthetic route involves the formation of 2-methyl-N-(2-morpholin-4-ylethyl)-4-(3-nitrophenyl)-6-phenylpyridine-3-carboxamide. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the stability and purity of the compound.
Chemical Reactions Analysis
FR-76830 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups within the compound, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents like DMSO . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
FR-76830 has several scientific research applications, including:
Cardiovascular Research: It is used to study the cardioprotective effects during ischemia and reperfusion.
Biological Studies: The compound is utilized to investigate its effects on cardiac mechanical function and metabolism.
Pharmacological Research: FR-76830 is employed in the development of new bradycardiac agents and to understand their mechanisms of action.
Mechanism of Action
FR-76830 exerts its effects by stimulating ATPase activity, which plays a crucial role in maintaining cellular energy balance . The compound induces bradycardia, reducing the heart rate and protecting myocardial cells during ischemia. It also helps preserve ATP content during late ischemia and after reperfusion . The molecular targets and pathways involved include ATPase and related metabolic pathways .
Comparison with Similar Compounds
FR-76830 is unique compared to other bradycardiac agents due to its specific mechanism of action and cardioprotective properties. Similar compounds include:
Diltiazem: Another bradycardiac agent used for comparison in research studies.
Ivabradine: A selective inhibitor of the If current in the sinoatrial node, used to reduce heart rate.
Verapamil: A calcium channel blocker with bradycardiac effects.
FR-76830 stands out due to its specific ATPase stimulation and its effectiveness in preserving myocardial ATP content during ischemia .
Properties
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)-4-(3-nitrophenyl)-6-phenylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-18-24(25(30)26-10-11-28-12-14-33-15-13-28)22(20-8-5-9-21(16-20)29(31)32)17-23(27-18)19-6-3-2-4-7-19/h2-9,16-17H,10-15H2,1H3,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBRMVZTOLAZRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150329 | |
Record name | FR 76830 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113243-75-7 | |
Record name | FR 76830 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113243757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FR 76830 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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